molecular formula C18H15NO2 B13726134 1-(6-(Benzyloxy)-1H-indol-1-yl)prop-2-en-1-one

1-(6-(Benzyloxy)-1H-indol-1-yl)prop-2-en-1-one

Katalognummer: B13726134
Molekulargewicht: 277.3 g/mol
InChI-Schlüssel: ULWQHGIPTCWYOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(Benzyloxy)-1H-indol-1-yl)prop-2-en-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

The synthesis of 1-(6-(Benzyloxy)-1H-indol-1-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of 6-benzyloxyindole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

1-(6-(Benzyloxy)-1H-indol-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

1-(6-(Benzyloxy)-1H-indol-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research has shown that indole derivatives, including this compound, may have potential as therapeutic agents for diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1-(6-(Benzyloxy)-1H-indol-1-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, it may inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase, leading to increased levels of neurotransmitters in the brain. This can result in neuroprotective effects and potential therapeutic benefits for neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

1-(6-(Benzyloxy)-1H-indol-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C18H15NO2

Molekulargewicht

277.3 g/mol

IUPAC-Name

1-(6-phenylmethoxyindol-1-yl)prop-2-en-1-one

InChI

InChI=1S/C18H15NO2/c1-2-18(20)19-11-10-15-8-9-16(12-17(15)19)21-13-14-6-4-3-5-7-14/h2-12H,1,13H2

InChI-Schlüssel

ULWQHGIPTCWYOI-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)N1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.